molecular formula C14H12BrNS B12649102 Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)- CAS No. 127351-09-1

Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)-

Cat. No.: B12649102
CAS No.: 127351-09-1
M. Wt: 306.22 g/mol
InChI Key: TZNLXYINVSJAIP-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H12BrNS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a bromine atom at the 3-position and a 4-methylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)- typically involves the reaction of 3-bromobenzoyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones and reduced to form corresponding amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzenecarbothioamides with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(4-methoxyphenyl)benzenecarbothioamide
  • 3-Bromo-N-(4-isopropylphenyl)benzenecarbothioamide
  • 3-Bromo-N-(4-bromophenyl)benzenecarbothioamide

Uniqueness

Benzenecarbothioamide, 3-bromo-N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 4-methylphenyl group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

127351-09-1

Molecular Formula

C14H12BrNS

Molecular Weight

306.22 g/mol

IUPAC Name

3-bromo-N-(4-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H12BrNS/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17)

InChI Key

TZNLXYINVSJAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br

Origin of Product

United States

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